molecular formula C11H15N3 B611238 5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine CAS No. 1975146-56-5

5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine

Cat. No. B611238
M. Wt: 189.26
InChI Key: CRKXSTOXONBMMP-XCVCLJGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TC299423 is a novel agonist for nicotinic acetylcholine receptors (nAChRs). TC299423 modestly selectively targets α6β2 subtype.

Scientific Research Applications

Antitumor Activity

Compounds derived from pyrido[2,3-d]pyrimidines, closely related to the structure of 5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine, have demonstrated significant antitumor activity. Studies have synthesized various derivatives, showing potent in vitro and in vivo antitumor effects against cancer cell lines and in animal models (Gineinah et al., 2013).

Bone Health and Osteoporosis Treatment

Pyrimidin-5-yl derivatives have been identified as potent and selective antagonists of the αvβ3 receptor, with potential applications in treating osteoporosis. These compounds showed efficacy in in vivo models of bone turnover and were selected for clinical development (Coleman et al., 2004).

Antiasthma Agents

Certain triazolo[1,5-c]pyrimidines, structurally related to the compound , have been found active as mediator release inhibitors, potentially useful as antiasthma agents. These compounds were developed through a series of chemical reactions and evaluated for their pharmacological and toxicological properties (Medwid et al., 1990).

Antibacterial Applications

Novel pyrimido[4′,5′:5,6][1,4]thiazino[2,3-b]quinoxaline derivatives, which share a common pyrimidin-4-yl structure, have shown potential antibacterial activity. The evaluation of these compounds suggests that they could be valuable in developing new antibacterial agents (Afrough et al., 2019).

Herbicidal Activity

Pyrimidine derivatives containing triazole, another structurally similar group, have been synthesized and evaluated for herbicidal activity. Some of these compounds exhibited significant inhibition activities against various plants, suggesting potential applications in agriculture (Zhu et al., 2021).

Nicotinic Acetylcholine Receptor Agonist

(E)-5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine specifically has been identified as a novel agonist for nicotinic acetylcholine receptors (nAChRs). This compound has shown potential in various pharmacological assays, indicating its relevance in studying nAChR function and physiology (Wall et al., 2017).

properties

CAS RN

1975146-56-5

Product Name

5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine

Molecular Formula

C11H15N3

Molecular Weight

189.26

IUPAC Name

5-Pyrimidin-5-yl-1,2,3,4,7,8-hexahydro-azocine

InChI

InChI=1S/C11H15N3/c1-3-10(4-2-6-12-5-1)11-7-13-9-14-8-11/h3,7-9,12H,1-2,4-6H2/b10-3+

InChI Key

CRKXSTOXONBMMP-XCVCLJGOSA-N

SMILES

C1(/C2=CN=CN=C2)=C\CCNCCC1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

TC299423;  TC 299423;  TC-299423

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine
Reactant of Route 2
5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine
Reactant of Route 3
5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine
Reactant of Route 4
5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine
Reactant of Route 5
5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine
Reactant of Route 6
5-(Pyrimidin-5-yl)-1,2,3,4,7,8-hexahydroazocine

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